molecular formula C2H2F3NS B1308677 2,2,2-Trifluoroethanethioamide CAS No. 421-52-3

2,2,2-Trifluoroethanethioamide

Cat. No. B1308677
CAS RN: 421-52-3
M. Wt: 129.11 g/mol
InChI Key: VZBAIMIVLDKBTE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethanethioamide is a chemical compound with the molecular formula C2H2F3NS . It has an average mass of 129.104 Da and a monoisotopic mass of 128.986008 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 104.0±40.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Organic Molecules

2,2,2-Trifluorodiazoethane (CF3CHN2) has been a valuable reagent for synthesizing various classes of trifluoromethyl-substituted organic molecules. This compound, first prepared in 1943, has seen increasing interest in both academic and industrial research in recent years. It has been used for in situ generation, in flow generation, and the creation of crystalline analogues of CF3CHN2, leading to numerous publications on its reactivity modes and reaction mechanisms (Mykhailiuk, 2020).

Preparation of Alpha-Trifluoromethyl Ketones

A method for preparing 2-(2,2,2-trifluoroethylidene)-1,3-dithiane monoxide has been developed, showcasing interesting reactivity under Pummerer-like conditions. This method is essential for synthesizing alpha-trifluoromethyl ketones, which are significant synthetic intermediates (Yoshida, Yorimitsu, & Oshima, 2009).

Electrophilic Trifluoromethylthiolating Reagents

The trifluoromethylthio group (CF3S-) is an important structural motif in drug discovery due to its high lipophilicity and strong electron-withdrawing properties. New, shelf-stable electrophilic trifluoromethylthiolating reagents have been developed for easy installation of the trifluoromethylthio group into small molecules. These reagents are highly reactive towards a wide range of nucleophiles and have broad substrate scopes (Shao, Xu, Lu, & Shen, 2015).

Properties of 2,2,2-Trifluoroethanol and Water Mixtures

2,2,2-Trifluoroethanol (TFE) is commonly used in experimental studies of peptides and proteins. Molecular dynamics simulations of TFE/water mixtures have been conducted to understand the properties of these mixtures better, especially regarding the aggregation of TFE molecules (Chitra & Smith, 2001).

properties

IUPAC Name

2,2,2-trifluoroethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3NS/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBAIMIVLDKBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403159
Record name 2,2,2-trifluoroethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

421-52-3
Record name 421-52-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381430
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trifluoroethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluorothioacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the introduction of a trifluoromethyl group a point of interest in the synthesis of tellurium-containing compounds?

A1: Telluroganic compounds exhibit various biological activities, including antitumor, antioxidant, and antiparasitic properties [, ]. The research suggests that introducing a trifluoromethyl group to these compounds can significantly enhance their biological activity [, ]. This enhancement likely stems from the unique properties of the trifluoromethyl group, such as its electron-withdrawing nature and metabolic stability.

Q2: What was the main finding of the research regarding the reaction of N-allyltrifluorothioacetamide with aryltellurium trichloride?

A2: The research demonstrated that reacting N-allyltrifluorothioacetamide with p-methoxyphenyltellurium trichloride in chloroform or tetrahydrofuran at room temperature leads to the formation of an addition product [, ]. This product, N-(2-chloro-3-(dichloro(4-methoxyphenyl)-)-l4-4-tellanyl)propyl]-2,2,2-trifluoroethanethioamide, arises from the electrophilic attack of the aryltellurium trichloride on the double bond of the N-allyl group [, ]. This finding provides valuable insights into the reactivity of N-allyltrifluorothioacetamide and its potential in synthesizing more complex tellurium-containing molecules.

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